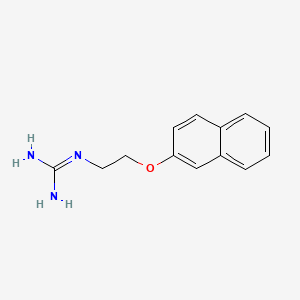

2-(2-naphthalen-2-yloxyethyl)guanidine

Beschreibung

2-(2-Naphthalen-2-yloxyethyl)guanidine is a guanidine derivative featuring a naphthalene moiety linked via an ethoxyethyl chain. Guanidine compounds are characterized by their strongly basic properties due to the presence of the guanidinium group, which is protonated at physiological pH . This compound’s structural uniqueness lies in the naphthalenyloxyethyl substituent, which may enhance its interaction with hydrophobic domains in biological targets, such as ion channels or bacterial membranes.

Eigenschaften

CAS-Nummer |

46819-60-7 |

|---|---|

Molekularformel |

C13H15N3O |

Molekulargewicht |

229.28 g/mol |

IUPAC-Name |

2-(2-naphthalen-2-yloxyethyl)guanidine |

InChI |

InChI=1S/C13H15N3O/c14-13(15)16-7-8-17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H4,14,15,16) |

InChI-Schlüssel |

NXKXIGPZLVLLLH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCN=C(N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-Naphthalen-2-yloxyethyl)guanidin beinhaltet typischerweise die Reaktion von 2-Naphthol mit 2-Chlorethylamin zur Bildung von 2-(2-Naphthalen-2-yloxy)ethylamin. Dieser Zwischenstoff wird dann mit einem Guanidilierungsmittel wie S-Methylisothioharnstoff oder Di(imidazol-1-yl)methanimin umgesetzt, um das Endprodukt zu erhalten . Die Reaktionsbedingungen erfordern oft milde Temperaturen und das Vorhandensein einer Base, um die Bildung der Guanidingruppe zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-(2-Naphthalen-2-yloxyethyl)guanidin kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus wird die Reinigung des Endprodukts durch Kristallisations- oder Chromatographietechniken erzielt, um eine hohe Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(2-Naphthalen-2-yloxyethyl)guanidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Naphthalinring kann oxidiert werden, um Naphthochinon-Derivate zu bilden.

Reduktion: Die Guanidingruppe kann reduziert werden, um Amin-Derivate zu bilden.

Substitution: Die Ethoxybrücke kann nukleophile Substitutionsreaktionen eingehen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen eingesetzt werden

Hauptprodukte, die gebildet werden

Oxidation: Naphthochinon-Derivate.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Guanidin-Derivate

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Lead Compound in Drug Discovery

The compound is being explored as a lead candidate in drug discovery, especially for its potential therapeutic effects against various diseases. Preliminary studies have indicated that 2-(2-naphthalen-2-yloxyethyl)guanidine may interact with specific biological targets, such as enzymes or receptors involved in disease pathways, which could provide insights into its mechanism of action and therapeutic potential.

Anticancer Activity

In vivo studies have demonstrated significant antitumor activity of this compound. For instance, it has shown tumor growth inhibition rates of up to 60% in xenograft models at doses of 20 mg/kg. Additionally, it has been evaluated for its effects on breast cancer models where it induced apoptosis with minimal impact on normal cells.

Anti-inflammatory Effects

The compound has also exhibited anti-inflammatory properties, showing promise in reducing inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed following treatment, suggesting its potential use in managing inflammatory conditions.

Antimicrobial Efficacy

Research indicates that 2-(2-naphthalen-2-yloxyethyl)guanidine may possess antimicrobial properties against resistant bacterial strains. Case studies have highlighted its effectiveness in inhibiting growth in multi-drug resistant strains, which is crucial given the increasing prevalence of antibiotic resistance.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study on Cancer Treatment

Objective: Evaluate anticancer effects in breast cancer models.

Results: Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study on Infection Control

Objective: Assess antimicrobial efficacy against resistant bacterial strains.

Results: Showed effective inhibition of growth in multi-drug resistant strains.

These findings underscore the compound's versatility and potential applications across various domains of biomedical research.

Wirkmechanismus

The mechanism of action of 2-(2-naphthalen-2-yloxyethyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthalene ring can interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Sepimostat and Nafamostat

- Sepimostat and Nafamostat share a (6-carbamimidoylnaphthalen-2-yl) benzoate core, similar to the naphthalene moiety in 2-(2-naphthalen-2-yloxyethyl)guanidine. The key difference lies in the functional groups: Nafamostat has a guanidine group, whereas Sepimostat replaces it with a 4,5-dihydro-1H-imidazol-2-ylamino group .

- Relevance : The naphthalene core in these compounds facilitates aromatic stacking interactions, critical for binding to targets like NMDA receptors or serine proteases. The ethoxyethyl chain in 2-(2-naphthalen-2-yloxyethyl)guanidine may offer greater conformational flexibility compared to the rigid benzoate core of Sepimostat/Nafamostat.

Diarylamidines (e.g., Pentamidine, DAPI)

- These compounds feature aromatic rings flanked by amidine or guanidine groups. For example, Pentamidine has two benzamidine groups linked by a pentane chain, enabling DNA minor groove binding .

- Comparison : 2-(2-Naphthalen-2-yloxyethyl)guanidine’s single naphthalene group may limit its DNA-binding affinity but enhance selectivity for membrane targets.

Indolyl- and Alkyl-Substituted Guanidines

- Compounds like 2-[(3-methylphenyl)methyl]guanidine (CAS 91267-29-7) and 3-{3-[naphthyl-(1)-oxy]-2-hydroxypropylamino}-2-hydroxypropyl guanidine demonstrate the impact of hydrophobic substituents on bioavailability and target engagement .

Mechanism of Action

Ion Channel Modulation

- DiMeGdn (a dimethylguanidine derivative) inhibits voltage-gated potassium (Kv) channels by disrupting the protein-lipid interface at the S4–S5 linker. Its rapid kinetics and high potency (IC₅₀ ~10 µM) suggest that naphthalene-containing derivatives like 2-(2-naphthalen-2-yloxyethyl)guanidine may similarly target ion channels but with altered kinetics due to steric effects .

Membrane Disruption

- Guanidine compounds, including lipoguanidines , disrupt bacterial membranes via electrostatic interactions with anionic lipids. The naphthalene group in 2-(2-naphthalen-2-yloxyethyl)guanidine could enhance membrane partitioning, similar to macrocyclic guanidines showing MIC values of 0.5–1 mg/L against E. coli and S. aureus .

Antimicrobial Efficacy

- Compound 4 (a linear alkyl-guanidine) exhibits broad-spectrum activity (MIC: 0.5–1 mg/L) against Gram-negative and Gram-positive bacteria.

Toxicity Profile

Comparative Data Table

Biologische Aktivität

2-(2-naphthalen-2-yloxyethyl)guanidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores the biological activity of this compound, synthesizing findings from various research studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a guanidine moiety linked to a naphthalene derivative through an ether bond. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with guanidine groups can exhibit anticancer properties. For instance, guanidine derivatives have been shown to inhibit key proteins involved in cancer cell proliferation and survival.

- Mechanism of Action :

- The guanidine group enhances cellular uptake, particularly in cancer cells, which may lead to increased efficacy against tumors.

- Research has highlighted the role of guanidinium compounds in targeting specific pathways associated with cancer progression, such as NF-κB signaling and apoptosis induction .

Antimicrobial Activity

Guanidine compounds have also been investigated for their antimicrobial properties, particularly against resistant strains of bacteria.

- Target Pathogens :

- Mechanism of Action :

Case Studies

- Anticancer Efficacy :

- Antimicrobial Studies :

Data Tables

| Biological Activity | Target | Efficacy | Mechanism |

|---|---|---|---|

| Anticancer | Various tumor cell lines | High cytotoxicity | Inhibition of NF-κB signaling |

| Antimicrobial | MRSA, E. coli | MIC = 1.5 µM (MRSA) | Membrane disruption |

Structure-Activity Relationship (SAR)

Research into the SAR of guanidine derivatives has revealed that modifications to the guanidine structure can significantly impact biological activity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.